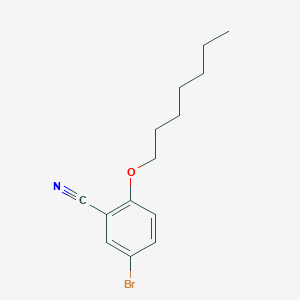

5-Bromo-2-heptyloxybenzonitrile

Description

5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5) is a brominated aromatic compound with the molecular formula C₇H₄BrNO and a molecular weight of 198.017 g/mol . It features a hydroxyl group (-OH) at the 2-position, a nitrile (-CN) at the 1-position, and a bromine atom at the 5-position on the benzene ring (Fig. 1). This compound is synthesized via bromination of 2-hydroxybenzonitrile using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or acetonitrile .

Its structural uniqueness enables versatile reactivity, particularly in coupling reactions and substitutions, making it a critical intermediate in pharmaceuticals. Applications include synthesis of antiretroviral drugs (e.g., HIV protease inhibitors), cancer therapies, and osteoporosis treatments .

Properties

Molecular Formula |

C14H18BrNO |

|---|---|

Molecular Weight |

296.20 g/mol |

IUPAC Name |

5-bromo-2-heptoxybenzonitrile |

InChI |

InChI=1S/C14H18BrNO/c1-2-3-4-5-6-9-17-14-8-7-13(15)10-12(14)11-16/h7-8,10H,2-6,9H2,1H3 |

InChI Key |

XJTCXIYCDUIGGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-bromo-2-hydroxybenzonitrile with structurally related compounds, focusing on substituent effects:

Physicochemical Properties

- Crystallinity : 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å), contributing to its stability . Alkoxy derivatives (e.g., octyloxy) lack hydroxyl groups, reducing hydrogen bonding but increasing hydrophobic interactions .

- Solubility: Hydroxyl-containing derivatives exhibit higher polarity and water solubility compared to alkoxy analogs. For example, 5-bromo-2-hydroxybenzonitrile is soluble in chloroform and methanol, while 5-bromo-2-octyloxybenzonitrile is more soluble in hexane and ethyl acetate .

Key Research Findings

Hydrogen Bonding vs. Alkyl Chain Length : Replacement of the hydroxyl group with alkoxy chains (e.g., octyloxy) eliminates hydrogen bonding but improves thermal stability in materials science applications .

Regiochemical Effects: 2-Bromo-5-hydroxybenzonitrile (vs. 5-bromo-2-hydroxybenzonitrile) exhibits distinct crystal packing due to altered hydrogen-bond donor/acceptor positions .

Yield Optimization : Alkylation reactions (e.g., octyloxy synthesis) achieve higher yields (>97%) compared to bromination (85–90%) due to milder reaction conditions .

Preparation Methods

Bromination of o-Cyanophenol

Direct bromination of o-cyanophenol using brominating agents such as bromine or N-bromosuccinimide (NBS) in acidic media yields 5-bromo-2-hydroxybenzonitrile. Oberhauser (1997) demonstrated this method with regioselective bromination at the 5-position due to the electron-withdrawing nitrile group’s meta-directing influence. Typical conditions involve refluxing in acetic acid at 80–100°C for 4–6 hours, achieving yields of 70–85%.

Cobalt(II)-Catalyzed Oxime Conversion

Tamilselvan et al. (2009) reported a cobalt(II)-catalyzed dehydration of 5-bromo-2-hydroxyaldoxime to the nitrile. This method avoids harsh acidic conditions, instead employing CoCl₂·6H₂O in ethanol under reflux. The reaction proceeds via a radical mechanism, with yields exceeding 90%.

Photochemical Bromide Substitution

Bonnichon et al. (1999) developed a photochemical route starting from 5-chloro-2-hydroxybenzonitrile in the presence of bromide ions. UV irradiation (254 nm) in acetonitrile facilitates halogen exchange, yielding the brominated product with 65–75% efficiency.

Nitrile Addition to p-Bromophenol

Anwar and Hansen (2008) synthesized the compound via nucleophilic aromatic substitution of p-bromophenol with cyanide sources such as CuCN. This method requires high temperatures (150–180°C) and prolonged reaction times (12–24 hours), yielding 60–70% product.

Alternative Synthetic Routes

Sequential Bromination and Alkylation of 2-Heptyloxyphenol

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Williamson Ether | 80°C, 12–18 h | 75–85% | >95% | Scalable, cost-effective |

| Mitsunobu Reaction | RT, 24 h | 80–90% | >98% | Mild conditions, high selectivity |

| Copper-Catalyzed | 100°C, 6–8 h | 70–75% | >90% | Transition metal efficiency |

| Sequential Bromination | Multi-step | <50% | 80–85% | Avoids nitrile handling |

Experimental Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Williamson and copper-catalyzed methods by stabilizing the phenoxide ion. However, DMSO may lead to oxidation byproducts at elevated temperatures.

Purification Techniques

Q & A

Q. Basic

- X-ray crystallography provides definitive proof of molecular geometry. For example, hydrogen-bonding networks (e.g., O–H⋯N interactions) can stabilize the crystal lattice, as seen in analogs like 5-Bromo-2-hydroxybenzonitrile, where O⋯N distances average 2.80 Å .

- Spectroscopy : Use -NMR to confirm the heptyloxy chain (δ 1.2–1.5 ppm for CH groups) and IR spectroscopy to identify nitrile stretching (~2220 cm) .

What functional group transformations are feasible with 5-Bromo-2-heptyloxybenzonitrile, and how do reaction mechanisms vary?

Q. Advanced

- Nitrile to Amine : Reduce the nitrile group using LiAlH in THF to form 5-Bromo-2-heptyloxybenzylamine, with mechanistic studies suggesting a two-step protonation and hydride transfer .

- Bromine Substitution : Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst to replace bromine with aryl groups .

Mechanistic Insight : DFT calculations can model transition states for substitution reactions, highlighting steric effects from the heptyloxy chain .

How does the hydrogen-bonding network influence the stability and reactivity of 5-Bromo-2-heptyloxybenzonitrile in solid-state applications?

Advanced

In analogs like 5-Bromo-2-hydroxybenzonitrile, intramolecular hydrogen bonds (O–H⋯N) enhance thermal stability (melting point >200°C) and reduce hydrolytic degradation. For the heptyloxy derivative, intermolecular van der Waals interactions from the alkyl chain may further stabilize crystalline phases, as observed in DSC studies .

What pharmacological targets have been explored using brominated benzonitrile derivatives, and how does the heptyloxy group modulate bioactivity?

Advanced

Brominated benzonitriles are precursors for antiretroviral agents (e.g., HIV protease inhibitors) and kinase inhibitors in cancer therapy. The heptyloxy group’s lipophilicity enhances membrane permeability, as shown in logP calculations (estimated ~4.2 for 5-Bromo-2-heptyloxybenzonitrile vs. ~2.8 for hydroxyl analogs) .

How can researchers resolve contradictory data in optimizing bromination reactions for this compound?

Q. Methodological

- Contradiction : Yields vary with brominating agents (e.g., Br vs. NBS).

- Resolution : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst). For instance, NBS in CCl at 25°C may achieve >85% yield, while Br requires strict anhydrous conditions to avoid hydrolysis .

What computational methods are suitable for predicting the structure-activity relationship (SAR) of 5-Bromo-2-heptyloxybenzonitrile derivatives?

Q. Advanced

- Molecular Docking : Simulate binding to targets like cytochrome P450 enzymes using AutoDock Vina.

- QSAR Modeling : Corrogate substituent effects (e.g., bromine’s electronegativity, alkyl chain length) with biological activity data from analogs .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Q. Basic

- Stability : Store at –20°C in amber vials to prevent photodegradation.

- Degradation : Hydrolysis of the nitrile group in aqueous acidic conditions forms 5-Bromo-2-heptyloxybenzamide, detectable via LC-MS .

What catalytic systems enhance the efficiency of cross-coupling reactions involving 5-Bromo-2-heptyloxybenzonitrile?

Q. Advanced

- Palladium Catalysts : Pd(OAc) with XPhos ligand enables Buchwald-Hartwig amination at 100°C with >90% conversion .

- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes in Suzuki couplings .

What in vivo models are appropriate for evaluating the toxicity and pharmacokinetics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.